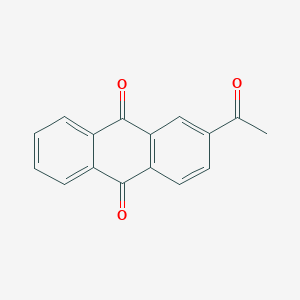

2-Acetylanthracene-9,10-dione

Description

Structure

3D Structure

Properties

CAS No. |

10273-60-6 |

|---|---|

Molecular Formula |

C16H10O3 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

2-acetylanthracene-9,10-dione |

InChI |

InChI=1S/C16H10O3/c1-9(17)10-6-7-13-14(8-10)16(19)12-5-3-2-4-11(12)15(13)18/h2-8H,1H3 |

InChI Key |

ZNQNZGIVOOEJHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetylanthracene 9,10 Dione and Its Derivatives

Direct Synthetic Routes to 2-Acetylanthracene-9,10-dione

The direct synthesis of this compound is primarily approached through two main strategies: the acylation of a suitable precursor or the oxidation of an already acetylated anthracene (B1667546) core.

Acylation Reactions (e.g., Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for introducing acyl groups. However, the direct acylation of anthracene-9,10-dione is challenging. The two carbonyl groups on the central ring are strongly electron-withdrawing, which deactivates the entire aromatic system towards electrophilic aromatic substitution, making reactions like Friedel-Crafts acylation difficult. colab.ws

A more practical and common approach is a two-step synthesis:

Friedel-Crafts acylation of anthracene : Anthracene is first acetylated to produce a mixture of acetylanthracene isomers. researchgate.netresearchgate.net The reaction conditions, particularly the solvent, can influence the isomeric ratio.

Oxidation : The resulting 2-acetylanthracene (B17958) intermediate is then oxidized to form the target this compound. researchgate.netresearchgate.net

An alternative strategy involves the Friedel-Crafts acylation of a substituted benzene (B151609) with phthalic anhydride. This reaction constructs the anthraquinone (B42736) skeleton in a step-wise manner. nih.gov For instance, an appropriately substituted benzene can be acylated with phthalic anhydride, and the resulting benzoylbenzoic acid intermediate is then cyclized using a strong acid to form the tricyclic anthraquinone system. nih.gov While versatile, this method is less direct for synthesizing the specific 2-acetyl derivative unless the starting benzene already contains the required acetyl group or a precursor.

Oxidative Approaches

The most prevalent method for synthesizing this compound involves the oxidation of 2-acetylanthracene. This precursor is readily available from the Friedel-Crafts acylation of anthracene. The oxidation specifically targets the central ring of the anthracene core, converting it to the 9,10-dione while leaving the acetyl group intact.

Chromium-based reagents are effective for this transformation. For example, the oxidation of 1-acetylanthracene to 1-acetylanthraquinone has been successfully achieved using chromium (VI) oxide in glacial acetic acid. researchgate.netscite.ai A similar procedure is used for the 2-isomer, where 2-acetylanthracene is oxidized to yield 2-acetylanthraquinone. researchgate.net The rate of chromic acid oxidation of acetylanthracene derivatives is noted to be very rapid. acs.org

Table 1: Representative Oxidative Synthesis

| Precursor | Oxidizing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Acetylanthracene | Chromium (VI) oxide | Glacial Acetic Acid | 1-Acetylanthracene-9,10-dione | researchgate.netscite.ai |

| 2-Acetylanthracene | Chromic acid / CrO₃ | Acetic Acid | This compound | researchgate.net |

Synthesis of Key Precursors and Intermediates (e.g., 9-Acetylanthracene)

The synthesis of acetylanthracene isomers is a critical preliminary step. The Friedel-Crafts acetylation of anthracene with acetyl chloride and a Lewis acid catalyst like aluminum chloride produces a mixture of isomers, primarily 1-, 2-, and 9-acetylanthracene (B57403). The choice of solvent has a significant impact on the regioselectivity of this reaction. researchgate.net For example, using nitrobenzene (B124822) as a solvent can favor the formation of 2-acetylanthracene, which is the thermodynamically more stable product. researchgate.net In contrast, other solvents may yield 9-acetylanthracene as the major, kinetically controlled product. The isomers can then be separated for subsequent reactions.

Table 2: Effect of Solvent on Friedel-Crafts Acetylation of Anthracene

| Solvent | Major Product(s) | Notes | Reference |

|---|---|---|---|

| Nitrobenzene | 2-Acetylanthracene | Favors the thermodynamically stable 2-isomer. | researchgate.net |

| Ethylene Chloride | 1-Acetylanthracene | Leads to a high yield of the 1-isomer. | researchgate.netscite.ai |

Derivatization Strategies of this compound

Once synthesized, this compound can be modified at two primary locations: the acetyl group or the anthraquinone core itself.

Condensation Reactions (e.g., Claisen-Schmidt Condensation for Chalcones)

The acetyl group of this compound provides a reactive handle for forming new carbon-carbon bonds. A key example is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org This reaction is widely used to synthesize chalcones (1,3-diaryl-2-propen-1-ones), which are valuable scaffolds in medicinal chemistry. scispace.comscholarsresearchlibrary.comiqs.edu

In this context, this compound serves as the ketone component. It can be condensed with a variety of substituted benzaldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield a series of anthraquinone-chalcone derivatives. researchgate.net This strategy has been demonstrated effectively for the isomeric 1-acetylanthraquinone. researchgate.net

Table 3: Representative Synthesis of Anthraquinone-Chalcones via Claisen-Schmidt Condensation

| Ketone | Aldehyde | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1-Acetylanthracene-9,10-dione | 4-Formylbenzoic acid | NaOH | Anthraquinone-chalcone carboxylic acid | scite.ai |

| 1-Acetylanthracene-9,10-dione | Various Benzaldehydes | NaOH / KOH | Anthraquinone-chalcone hybrids | researchgate.net |

Substitution and Functionalization at the Anthraquinone Core

Further modifications can be made to the anthraquinone ring system of this compound. These reactions typically involve electrophilic substitution or transition metal-catalyzed cross-coupling reactions.

Halogenation: The anthraquinone nucleus can undergo halogenation, such as bromination. mt.commasterorganicchemistry.com The reaction conditions can be controlled to achieve selective substitution at specific positions on the ring. For example, the bromination of 1-amino-2-acetylanthraquinone occurs selectively on the anthraquinone core. google.com This introduces a halogen atom that can serve as a handle for further diversification.

Cross-Coupling Reactions: The introduction of a halide, such as bromine or iodine, onto the anthraquinone core opens the door to powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.orgharvard.edu This palladium-catalyzed reaction couples an organohalide with an organoboron species (like a boronic acid or ester). By first halogenating the 2-acetylanthraquinone core and then performing a Suzuki coupling, a wide variety of aryl or alkyl groups can be introduced at specific positions, leading to highly functionalized and complex derivatives. colab.ws

Formation of Amino and Other Functionalized Derivatives

The introduction of amino and other functional groups onto the this compound scaffold is a key strategy for modifying its chemical and physical properties. These functionalization reactions open avenues to a diverse range of derivatives with potential applications in various scientific fields.

Formation of Amino Derivatives

The synthesis of amino derivatives of this compound can be achieved through several synthetic routes. One common method involves the reaction of a halogenated precursor with an appropriate amine. For instance, 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones have been synthesized by treating the corresponding bis(ω-haloalkanamido) derivatives with secondary amines. nih.gov This approach allows for the introduction of side chains containing terminal amino groups, which can significantly influence the molecule's biological activity. nih.gov

Another strategy involves the diazotization of aminoanthraquinones followed by coupling reactions. asianpubs.org For example, 2,6-diaminoanthraquinone (B87147) can be diazotized and then coupled with phenols or anilines to produce azo-linked derivatives. asianpubs.org While not directly a derivative of this compound, this methodology demonstrates a viable pathway for introducing nitrogen-containing functional groups that could be adapted for acetylated systems.

Furthermore, direct amination reactions on the anthraquinone core have been explored. The nucleophilic photosubstitution reaction of anthraquinone derivatives, such as the photo-amination of sodium 1-amino-4-bromoanthraquinone-2-sulfonate, highlights the potential for direct introduction of amino groups under specific reaction conditions. dnu.dp.ua

The reactivity of the anthraquinone nucleus is heavily influenced by the presence and position of substituents. colab.ws For instance, the diazotization of 1-amino-2-acetylenyl-9,10-anthraquinones shows a strong dependence on the nature of other substituents on both the alkyne and the anthraquinone core. acs.orgacs.org Donor substituents at the fourth position can stabilize the diazonium salt, allowing for subsequent reactions like azide (B81097) replacement and cyclization. acs.orgacs.org

Table 1: Synthesis of Amino-Functionalized Anthraquinone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-bis(ω-haloalkanamido)anthracene-9,10-diones | Secondary amines | 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones | - | nih.gov |

| 2,6-Diaminoanthraquinone | 1. NaNO₂, H₂SO₄, 0-5 °C; 2. Phenol, Na₂CO₃, H₂O, 0-5 °C | 2,6-bis((4-hydroxyphenyl)diazenyl)anthracene-9,10-dione | 75 | asianpubs.org |

| 1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione | Aryl acetylenes, Pd catalyst | 1-Amino-2-(arylethynyl)-4-hydroxyanthracene-9,10-diones | 64-76 | acs.org |

| 1-Amino-2-alkynyl-9,10-anthraquinones | Amyl nitrite, glacial acetic acid, then NaN₃ | 1-Azido-2-alkynyl-9,10-anthraquinones | 81-93 | acs.org |

Yields are as reported in the cited literature.

Formation of Other Functionalized Derivatives

Beyond amination, various other functional groups can be introduced onto the this compound framework. The acetyl group itself can serve as a reactive handle for further transformations. For example, Claisen-Schmidt condensation of 9-acetylanthracene with aldehydes can produce chalcone (B49325) derivatives. utm.mynih.gov

The Sonogashira cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, particularly for synthesizing acetylenic derivatives. acs.orgresearchgate.net This method has been employed to prepare a wide range of peri-substituted acetylenyl-9,10-anthraquinones by reacting iodo- or bromo-substituted anthraquinones with terminal acetylenes in the presence of a palladium-copper catalyst system. researchgate.net These acetylenic derivatives can then undergo further transformations, such as cyclization reactions, to form more complex heterocyclic systems. nsc.ru

The introduction of heterocyclic moieties is another important functionalization strategy. For instance, N-piperazinyl fluoroquinolones have been reacted with α-bromoacetyl derivatives of anthracene to create novel antibacterial agents. nih.gov This involves the substitution of the bromine atom by the nitrogen of the piperazine (B1678402) ring, linking the anthraquinone structure to a bioactive fluoroquinolone core. nih.gov

Furthermore, the synthesis of pyranone analogs has been achieved using acetylene (B1199291) derivatives of anthraquinone, highlighting the versatility of this class of compounds in constructing diverse heterocyclic frameworks. researchgate.net The reactivity of vicinal diazonium salts of acetylenyl-9,10-anthraquinones can also be exploited to synthesize different heterocyclic targets, with the reaction outcome being highly dependent on the substituents present on the alkyne and the anthraquinone nucleus. nsc.ru

Table 2: Synthesis of Other Functionalized Anthracene and Anthraquinone Derivatives

| Starting Material | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 9-Acetylanthracene | 2,2'-Bithiophene-5-carbaldehyde, Methanol, NaOH, 25°C | Anthracenyl chalcone | - | nih.gov |

| 1-Iodo-9,10-anthraquinone | Terminal acetylenes, PdCl₂(PPh₃)₂-CuI-PPh₃ | peri-Substituted acetylenyl-9,10-anthraquinones | 80-98 | researchgate.net |

| 2-Bromo-1-(anthracen-2-yl)ethanone | Fluoroquinolone, NaHCO₃, DMF, 45°C | 7-[4-(2-Aryl-2-oxoethyl)-1-piperazinyl] quinolones | - | nih.gov |

| 1-R-ethynyl-9,10-anthraquinones | Thiourea, Pyridine, Sodium ethylate | 2-R-anthra[2,1-b]thiophen-6,11-diones and 2-R-7H-dibenzo[de,h]quinolin-7-ones | - | researchgate.net |

Yields are as reported in the cited literature.

Advanced Spectroscopic and Structural Characterization of 2 Acetylanthracene 9,10 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Acetylanthracene-9,10-dione, both ¹H and ¹³C NMR would provide critical information for structural confirmation and electronic environment analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR spectrum of this compound has not been found in the surveyed literature. However, based on the structure, a hypothetical spectrum would exhibit signals corresponding to the aromatic protons and the acetyl methyl protons. The aromatic region would be complex due to the asymmetry of the molecule, with protons on the substituted and unsubstituted rings showing distinct chemical shifts and coupling patterns. The acetyl methyl protons would be expected to appear as a sharp singlet, likely in the range of δ 2.5-2.7 ppm, shifted downfield due to the deshielding effect of the adjacent carbonyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning the proton and carbon signals of this compound. COSY would reveal the coupling relationships between adjacent protons within the aromatic rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would provide information about longer-range couplings (2-3 bonds), which would be crucial for assigning the quaternary carbons and confirming the position of the acetyl group. In the absence of experimental data, a detailed analysis using these techniques cannot be performed.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

An experimental FT-IR spectrum for this compound has not been located. A theoretical spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The two quinone carbonyl groups would likely exhibit a characteristic symmetric and asymmetric stretching band in the region of 1660-1680 cm⁻¹. The acetyl carbonyl group would also show a strong stretching band, typically at a slightly higher frequency, around 1680-1700 cm⁻¹. The spectrum would also feature bands corresponding to C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations of the aromatic system in the 1400-1600 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopy

No FT-Raman spectrum for this compound could be found in the available literature. FT-Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the vibrations of the non-polar bonds of the anthracene (B1667546) core. The C=C stretching vibrations of the aromatic rings would be expected to produce strong signals. The carbonyl stretching vibrations would also be visible, though typically weaker than in the IR spectrum.

Electronic Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure of this compound, revealing details about its electron transitions and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet and visible regions, which correspond to specific electronic transitions within the molecule. The spectrum is largely influenced by the anthracene core, with modifications arising from the acetyl and dione (B5365651) functional groups.

The primary electronic transitions observed are π → π* and n → π*. libretexts.orgyoutube.com

π → π Transitions:* These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgyoutube.com The conjugated aromatic system of the anthracene core gives rise to strong absorption bands, typically exhibiting a characteristic vibronic structure. nih.gov For anthracene derivatives, these bands commonly appear in the low-energy region of the UV-Vis spectrum, often between 300 and 400 nm. nih.gov

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, located on the oxygen atoms of the carbonyl groups (both the dione and the acetyl group), to a π* antibonding orbital. youtube.comyoutube.com Compared to π → π* transitions, n → π* transitions are generally of lower energy and have significantly lower molar absorptivity (intensity). libretexts.orgyoutube.com These transitions are often observed as weak shoulders or separate bands at longer wavelengths in the spectrum. The presence of the carbonyl groups in this compound makes these transitions possible.

The solvent environment can influence the position of these absorption bands. Polar solvents can lead to a blue shift (hypsochromic shift) for n → π* transitions due to the stabilization of the non-bonding orbitals. youtube.com

Table 1: Typical Electronic Transitions in this compound

| Transition Type | Associated Functional Group | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Anthracene aromatic system | 250-400 nm | High |

Luminescence and Fluorescence Spectroscopy

The luminescence properties of this compound are dictated by the competition between fluorescence and other de-excitation pathways, such as intersystem crossing and non-radiative decay. While anthracene itself is known for its strong blue fluorescence, the presence of the anthraquinone (B42736) moiety and the acetyl group significantly alters the emission characteristics.

Anthraquinone derivatives are known to exhibit weak fluorescence and are more likely to undergo efficient intersystem crossing to the triplet state, often leading to phosphorescence at low temperatures. The carbonyl groups facilitate this process. The acetyl group, being an electron-withdrawing group, can further influence the energy levels of the excited states.

The emissive states in related anthracene compounds often possess intramolecular charge-transfer (ICT) character, making their fluorescence properties sensitive to solvent polarity. nih.gov In some specialized anthracene derivatives, aggregation-induced emission (AIE) effects have been observed, where the fluorescence intensity increases in the solid state or in aggregate form. rsc.org For this compound, it is expected that the fluorescence quantum yield would be low in solution at room temperature due to the presence of the quinone structure, which promotes non-radiative decay pathways.

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₆H₁₀O₃), the exact mass can be calculated and compared to the experimentally determined value.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₆H₁₀O₃ | [M]⁺˙ | 250.06299 |

| C₁₆H₁₀O₃ | [M+H]⁺ | 251.07082 |

The high precision of HRMS allows differentiation between compounds with the same nominal mass but different elemental compositions. wvu.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. uab.edu In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 251, the protonated molecule) is isolated and then fragmented by collision-induced dissociation (CID). uab.eduuab.edu

The fragmentation of this compound is expected to proceed through several characteristic pathways:

Loss of the Acetyl Group: A primary fragmentation would be the cleavage of the bond between the acetyl group and the anthracene ring. This can occur via two main routes:

Loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da).

Loss of a neutral ketene molecule (CH₂=C=O, 42 Da).

Loss of the acetyl radical (•COCH₃, 43 Da) from the molecular ion radical cation.

Sequential Loss of Carbon Monoxide: The anthraquinone core is known to undergo characteristic sequential losses of neutral carbon monoxide (CO, 28 Da) molecules. It is common to observe fragment ions corresponding to [M-CO]⁺˙ and [M-2CO]⁺˙.

These fragmentation patterns help to confirm the presence of both the acetyl group and the quinone structure within the molecule. nih.govncsu.edu

Table 3: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺ at m/z 251)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Neutral Loss |

|---|---|---|---|

| 251 | 209 | 42 | Ketene (CH₂CO) |

| 251 | 223 | 28 | Carbon Monoxide (CO) |

| 223 | 195 | 28 | Carbon Monoxide (CO) |

X-ray Diffraction Analysis

A crystal structure determination for this compound would reveal:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Crystal System and Space Group: The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) and the specific space group (e.g., P2₁/c). researchgate.net

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity or any distortion of the anthracene ring system.

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting non-covalent interactions such as π-π stacking, C-H···O hydrogen bonds, and van der Waals forces that stabilize the crystal structure.

Table 4: Hypothetical Crystal Data Example for an Anthracene Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.19 |

| b (Å) | 35.47 |

| c (Å) | 11.79 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 2522 |

(Note: Data is illustrative based on a related structure researchgate.net and not actual data for this compound).

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Information regarding the single-crystal X-ray diffraction of this compound is not available in published scientific literature. This technique is essential for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive data on bond lengths, bond angles, and torsion angles. Furthermore, analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. Without experimental data, a discussion of these structural features for this compound cannot be provided.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

There is no available information on the powder X-ray diffraction (PXRD) analysis of this compound. PXRD is a key analytical method for investigating the crystalline nature of a bulk sample, identifying different polymorphic forms (distinct crystal structures of the same compound), and conducting phase analysis of crystalline mixtures. The absence of PXRD data means that the existence of polymorphs for this compound has not been reported, and no characteristic diffraction patterns are available for phase identification.

Computational Chemistry and Theoretical Insights into 2 Acetylanthracene 9,10 Dione Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. plos.org DFT methods calculate the total energy of a system based on its electron density, providing access to a wide range of chemical and physical properties. plos.org For a molecule like 2-Acetylanthracene-9,10-dione, DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) to ensure reliable results. researchgate.netnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be distributed across the electron-rich anthracene (B1667546) core, while the LUMO would likely be localized on the electron-withdrawing acetyl and dione (B5365651) groups. This distribution facilitates intramolecular charge transfer, a key aspect of its reactivity.

While specific DFT calculations for this compound are not extensively documented in the surveyed literature, data from related anthracenyl chalcones provide insight into the typical values obtained from such analyses. researchgate.netscience.gov For instance, the global reactivity descriptors for a related compound, Anth-2, were calculated using the B3LYP/6-311++G(d,p) basis set. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for a Related Anthracenyl Derivative (Anth-2)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -5.69 |

| LUMO Energy (eV) | -2.93 |

| Energy Gap (ΔE) (eV) | 2.76 |

| Ionization Potential (I) (eV) | 5.69 |

| Electron Affinity (A) (eV) | 2.93 |

| Hardness (η) (eV) | 1.38 |

| Softness (S) (eV⁻¹) | 0.72 |

| Electronegativity (χ) (eV) | 4.31 |

| Chemical Potential (µ) (eV) | -4.31 |

| Electrophilicity Index (ω) (eV) | 6.72 |

Data derived from a study on anthracenyl chalcones and is for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive behavior of a molecule. nih.gov It illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov In a typical MEP map, regions of negative potential, which are susceptible to electrophilic attack, are colored red. Conversely, regions of positive potential, prone to nucleophilic attack, are colored blue. Green areas represent neutral potential. nih.gov

For this compound, an MEP analysis would reveal highly negative potential around the oxygen atoms of the carbonyl groups (both in the dione and acetyl moieties), making them primary sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms of the aromatic rings would exhibit positive potential. This analysis is crucial for understanding non-covalent interactions and molecular recognition processes. youtube.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. chalcogen.ro It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. chalcogen.roictp.it The stabilization energy (E(2)) associated with these donor-acceptor interactions reflects the intensity of hyperconjugation and intramolecular charge transfer. researchgate.net

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds. These interactions contribute significantly to the molecule's stability.

An example of NBO analysis on a related anthracenyl chalcone (B49325) (Anth-2) highlights significant stabilization energies arising from interactions involving oxygen lone pairs. researchgate.net

Table 2: Illustrative Second-Order Perturbation Analysis from NBO for a Related Anthracenyl Derivative (Anth-2)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | σ*(C18-C19) | 221.10 |

| LP(1) O2 | σ*(C21-C22) | 553.18 |

| LP(1) O3 | σ*(C21-C22) | 269.32 |

Data derived from a study on anthracenyl chalcones and is for illustrative purposes. Atom numbering is specific to the source compound. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed assignment of vibrational modes can be achieved. researchgate.net Typically, calculated frequencies are scaled by a factor (e.g., ~0.96-1.0) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net A high correlation coefficient (R²) between the theoretical and experimental wavenumbers indicates the reliability of the computational model. researchgate.net

For this compound, such calculations would help assign the characteristic stretching frequencies for the C=O bonds of the quinone and acetyl groups, as well as the various C-H and C-C vibrations of the aromatic rings.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods exist. Ab initio methods, Latin for "from the beginning," compute molecular properties based on first principles of quantum mechanics without using experimental parameters. While highly accurate, they are computationally very demanding and are often limited to smaller systems.

Semi-empirical methods offer a faster alternative by simplifying the underlying quantum mechanical formalism and incorporating parameters derived from experimental data. chalcogen.ro Methods like AM1 and PM3 are much faster than ab initio or DFT calculations, making them suitable for very large molecules, though their accuracy can be lower if the molecule under study differs significantly from the compounds used for parameterization. chalcogen.ro For a molecule like this compound, semi-empirical methods could be used for initial geometry optimizations or for screening large sets of related derivatives before applying more rigorous DFT or ab initio calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by integrating Newton's equations of motion. This technique allows for the study of the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as a solvent or a biological macromolecule. ictp.it

For this compound, MD simulations could be employed to study its behavior in solution or its binding dynamics within a biological target, such as an enzyme active site or a DNA strand. ictp.it Studies on other anthraquinone (B42736) derivatives have used MD simulations to explore their interactions with DNA, revealing details about binding modes, conformational preferences, and the role of side chains in the binding process. For example, simulations can analyze hydrogen bond formation, changes in hydration, and the entropic contributions to the binding free energy, providing a comprehensive view of the molecular recognition process. ictp.it

Prediction of Spectroscopic and Optical Properties

Computational chemistry provides powerful tools to predict the spectroscopic and optical properties of molecules like this compound and its derivatives before their synthesis and experimental characterization. These theoretical insights are crucial for understanding structure-property relationships and designing materials with specific functions. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in this regard. researchgate.net

Theoretical UV-Vis and Luminescence Spectra

The electronic absorption and emission characteristics of organic molecules are dictated by transitions between molecular orbitals. Theoretical methods can calculate the energies of these transitions, which correspond to the absorption and emission wavelengths in UV-Vis and luminescence spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for predicting electronic absorption spectra. researchgate.net It is known for providing a good balance between computational cost and accuracy for calculating vertical electronic transition energies and corresponding oscillator strengths. researchgate.net For complex organic molecules, functionals like B3LYP and CAM-B3LYP are often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to simulate UV-Vis spectra in different environments, such as in the gas phase or in a solvent, using models like the Polarizable Continuum Model (PCM). researchgate.netnih.gov

For anthracene derivatives, theoretical calculations help assign the observed electronic transitions. researchgate.net Typically, the spectra of these compounds are characterized by n→π* and π→π* transitions. researchgate.net For example, in a study on anthracenyl chalcones, TD-DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set were employed to calculate the absorption wavelength (λmax) and analyze the electronic transitions by examining the frontier molecular orbitals (HOMO and LUMO). plos.org The analysis of frontier molecular orbitals provides a detailed assignment of the electronic transitions observed in the spectra. researchgate.net

Table 1: Theoretical Spectroscopic Data for a Related Anthracene Derivative

| Compound | Method | Solvent | Calculated λmax (nm) | Key Transitions | Reference |

| Anthracenyl Chalcone (Anth-2)¹ | TD-DFT/B3LYP/6-311++G(d,p) | DMSO | 398 | HOMO → LUMO | plos.org |

¹Data for (E)-1-(anthracen-9-yl)-3-(2,2'-bithiophen-5-yl)prop-2-en-1-one, a derivative of 9-acetylanthracene (B57403).

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Responses

Non-linear optical (NLO) materials are essential for technologies like optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizabilities. The first-order hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response at the molecular level. mdpi.comusp.br Molecules with large β values, particularly those with strong electron donor and acceptor groups connected by a π-conjugated system, are promising candidates for NLO applications. nih.gov

Computational methods are vital for predicting the NLO properties of new molecules. The first-order hyperpolarizability can be calculated using DFT methods. nih.gov The choice of functional is critical, with functionals like B3LYP, CAM-B3LYP, and BHandHLYP being commonly used. bohrium.com The calculated values are often compared to a standard reference material like urea. nih.gov

Studies on related anthracene derivatives have demonstrated the utility of these calculations. For instance, the first-order hyperpolarizability of 2,4-bis(2-methoxyphenyl)-1-phenylanthracene-9,10-dione was calculated using ab initio Hartree-Fock (HF) and DFT methods. nih.gov In another study on anthracenyl chalcones, the structural and electronic properties were linked to the NLO response, highlighting the importance of the donor-π-acceptor structure. plos.orgnih.gov The calculated third-order susceptibility for these chalcones was found to be significant, suggesting potential in optical applications. plos.org

The first-order hyperpolarizability can be experimentally determined using techniques like Hyper-Rayleigh Scattering (HRS), and these experimental values can be compared with theoretical results. usp.brresearchgate.net Theoretical calculations allow for the evaluation of factors like solvent effects and frequency dispersion on the hyperpolarizability. usp.br

Table 2: Calculated NLO Properties for a Fused-Triazine Derivative

| Property | Compound 3 | Compound 5 | Urea (Reference) | Reference |

| Dipole Moment (Debye) | 2.76 | 6.96 | 1.37 | nih.gov |

| Polarizability (α) (x 10⁻²⁴ esu) | 6.09 | 10.75 | - | nih.gov |

| First Hyperpolarizability (β) (x 10⁻³³ esu) | 102.5 | 114.7 | 37.28 | nih.gov |

Note: The data presented is for phenanthro[9,10-e] researchgate.netresearchgate.netresearchgate.nettriazine derivatives, illustrating the computational approach to determining NLO properties. nih.gov The small energy gap between the HOMO and LUMO in these compounds suggests they are easily polarized and possess significant NLO characteristics. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Acetylanthracene 9,10 Dione Systems

Photoreactivity and Photochemical Mechanisms

The photoreactivity of acetyl-substituted anthracenes is a subject of detailed scientific inquiry. While comprehensive studies focusing exclusively on 2-Acetylanthracene-9,10-dione are not extensively documented, the photophysical properties of regioisomeric monoacetylanthracenes provide significant insights. Research combining ultrafast transient absorption and quantum chemical calculations on 1-, 2-, and 9-monoacetylanthracenes suggests that the position of the acetyl group critically influences the photodynamics. Key factors governing these processes include the stabilization of the nπ* state relative to the ππ* state, the energy barriers for the crossover from the singlet ππ* state to the singlet nπ* state, and the strength of spin-orbit coupling between the singlet nπ* state and the triplet ππ* state. These elements collectively determine the efficiency of triplet state population, a crucial step in many photochemical reactions. researchgate.net

Furthermore, the broader class of anthraquinone (B42736) derivatives is known to participate in photocatalytic processes. For instance, zinc oxide nanoparticles have been utilized as a photocatalyst for the degradation of anthracene (B1667546) to 9,10-anthraquinone, indicating the susceptibility of the anthracene core to photo-oxidation. researchgate.net Organic dyes, such as dicyanoanthracene, also serve as potent photoredox catalysts, capable of initiating reactions through photoinduced electron transfer (PET). beilstein-journals.org Given its structural features, this compound is a plausible candidate for similar photocatalytic applications, potentially acting as a sensitizer (B1316253) or a direct participant in redox cycles under illumination.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are rooted in the redox-active anthraquinone core, with the acetyl substituent at the 2-position modulating its behavior.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of anthraquinone derivatives. Studies on various substituted anthraquinones consistently show two reversible one-electron reduction steps, corresponding to the formation of a radical anion and subsequently a dianion. acs.org

The position of substituents significantly impacts the reduction potentials. For instance, a comparative study of 1- and 2-substituted anthraquinones demonstrated that the reduction potentials for 2-substituted derivatives were systematically higher (by 90 to 210 mV) than their 1-substituted analogs. acs.org This suggests that the acetyl group at the 2-position in this compound would influence its reduction potential in a predictable manner compared to a 1-acetyl substituent.

Research on various anthraquinone derivatives has established a clear correlation between their reduction potentials and their biological or chemical activity. nih.gov For example, the electrochemical capture of carbon dioxide by substituted anthraquinones is highly dependent on the nature of the substituent, which affects the stability of the resulting radical anions and dianions. nih.gov In aqueous solutions, the electrochemical behavior becomes pH-dependent, with potential-pH diagrams revealing various protonated and deprotonated forms of the reduced species. ijcce.ac.iracs.org

The table below summarizes the electrochemical data for related anthraquinone derivatives, providing a framework for estimating the behavior of this compound.

| Compound | First Reduction Potential (E¹red vs Fc+/Fc) | Second Reduction Potential (E²red vs Fc+/Fc) | Solvent System | Reference |

| Anth-2-Phenox | -1.41 V | -1.89 V | 0.1 M Bu₄NBF₄ in DCM | acs.org |

| Anth-1-Phenox | -1.50 V | -1.91 V | 0.1 M Bu₄NBF₄ in DCM | acs.org |

| Anth-2-Carb | -1.33 V | -1.82 V | 0.1 M Bu₄NBF₄ in DCM | acs.org |

| Anth-1-Carb | -1.45 V | -1.82 V | 0.1 M Bu₄NBF₄ in DCM | acs.org |

| Anth-2-NPh₂ | -1.38 V | -1.88 V | 0.1 M Bu₄NBF₄ in DCM | acs.org |

| Anth-1-NPh₂ | -1.59 V | -1.97 V | 0.1 M Bu₄NBF₄ in DCM | acs.org |

Data sourced from a study on anthraquinone derivatives with varying electron-donating substituents. acs.org

Dissociative Electron Transfer Reactions

Dissociative electron transfer (DET) is a crucial mechanism in the gas-phase reactions of anthraquinone derivatives upon electron capture. Studies using dissociative electron attachment spectroscopy on various substituted 9,10-anthraquinones reveal that the most prominent species formed are long-lived molecular anions. researchgate.net The lifetimes of these anions can be correlated with the electron affinities of the parent molecules. researchgate.netaip.org

For some derivatives, low-intensity decay channels corresponding to the loss of substituent fragments (e.g., [M-H]⁻, [M-CH₃]⁻) are observed at higher electron energies. aip.org This indicates that while the primary event is the formation of a stable molecular anion, dissociative pathways can occur, depending on the electron energy and the nature of the substituent. The investigation of halogenated anthraquinones further elaborates that the process can be complex, sometimes involving multiple stages where the symmetries of the electron-capture state and the final dissociation state are critical. researchgate.net For this compound, it is expected that electron attachment would primarily lead to a stable molecular anion, with potential for dissociation of the acetyl group or other fragments under specific energetic conditions.

Charge Transfer Processes

Anthraquinone and its derivatives are well-known to form charge-transfer (CT) complexes with various electron-donating molecules. These interactions involve the transfer of electronic charge from a donor to the electron-accepting quinone moiety. nih.gov The formation of such complexes can be identified by the appearance of new absorption bands in the UV-visible spectrum. nih.gov

Studies on related systems, such as anthracenyl chalcones, demonstrate intramolecular charge transfer from a donor part of the molecule to an acceptor part through a π-conjugated system, which is crucial for their nonlinear optical properties. utm.my Similarly, this compound, with its electron-withdrawing quinone core and acetyl group, can act as an electron acceptor in the formation of CT complexes with suitable aromatic or aliphatic donors. acs.orgmdpi.com The formation and properties of these CT complexes are influenced by the stoichiometry and the crystalline packing of the donor and acceptor molecules. mdpi.com

Catalytic and Reagent Applications in Organic Synthesis

The redox properties of this compound underpin its potential applications as a catalyst and reagent in synthetic organic chemistry.

Roles in Oxidation/Reduction Processes

Anthraquinone derivatives are pivotal in various oxidation and reduction processes. The reversible two-electron redox cycle between anthraquinone and anthrahydroquinone is the basis of the industrial Riedl-Pfleiderer process for hydrogen peroxide production. While the parent anthraquinone is typically used, substituted derivatives can be employed to modulate reactivity and solubility.

In synthetic chemistry, anthraquinones can act as redox mediators. For example, they can be used in the electrochemical capture of CO₂, where the reduced anthraquinone dianion binds to CO₂. nih.gov Furthermore, the catalytic activity of metal complexes can be influenced by anthraquinone-containing ligands, where the redox state of the quinone can switch the binding properties of the ligand. miami.edu

The acetyl group in this compound offers a site for further chemical modification, allowing for the synthesis of more complex structures like anthraquinone-chalcone hybrids, which have been investigated for their biological activities. sigmaaldrich.com Moreover, the related compound 9-acetylanthracene (B57403) has been used as a substrate in asymmetric transfer hydrogenation reactions, where catalysts selectively reduce the ketone and a portion of the anthracene ring system. acs.org This highlights the reactivity of the acetyl-anthracene framework and suggests that this compound could serve as a versatile precursor or reagent in redox-based synthetic transformations.

Asymmetric Transformations (e.g., Transfer Hydrogenation of 9-Acetylanthracene)

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols, which are valuable building blocks in the chemical and pharmaceutical industries. rsc.orgrsc.org While specific studies on the ATH of this compound are not prominently documented, extensive research has been conducted on the closely related compound, 9-acetylanthracene, providing insight into the reactivity of the acetyl group on an anthracene framework.

The asymmetric transfer hydrogenation of 9-acetylanthracene has been successfully carried out using ruthenium (Ru) catalysts bearing chiral oxazoline-containing ligands. researchgate.netacs.org In these reactions, a hydrogen donor, such as a formic acid/triethylamine (HCOOH/Et₃N) azeotrope, is used to reduce the ketone. liv.ac.uk

Interestingly, the reduction is not always confined to the acetyl group. Studies using specific mixed carbene-oxazoline Ru-complexes show that the reaction can selectively form secondary alcohols where both the ketone and a portion of the anthracene ring are reduced. researchgate.netacs.org For instance, reactions catalyzed by certain Ru-catalysts resulted in a mixture of diastereomeric alcohol products, indicating reduction of the extended aromatic system in addition to the primary target of the acetyl group. researchgate.netacs.org The enantiomeric excess (% ee), which measures the stereoselectivity of the transformation, has been reported to reach up to 60% for one of the alcohol products using a specific mixed carbene-oxazoline Ru-complex. acs.org This suggests that the development of these catalyst systems could be valuable for the selective reduction of extended aromatic rings. acs.org

| Catalyst | Yield (%) | Product Ratio (561a/561b/561c) | % ee (561a) | % ee (561b) | Reference |

| 558a | 99 | 60:40:0 | 9 (R) | 12 (R) | acs.org |

| 558b | 99 | 75:25:0 | 17 (R) | 26 (R) | acs.org |

| 559b | 99 | 80:20:0 | 60 (R) | 19 (R) | acs.org |

Table 1: Asymmetric Transfer Hydrogenation of 9-Acetylanthracene using various Ruthenium catalysts. The products 561a and 561b represent secondary alcohols formed by the reduction of the ketone and part of the anthracene ring. Data sourced from acs.org.

Reaction Kinetics and Thermodynamic Analysis

Reaction Kinetics: Kinetic analyses have been performed on the photodimerization of several anthracene derivatives in single crystals. rsc.orgresearchgate.net In these studies, 9-acetylanthracene (9AcA) was observed to undergo a spatially homogeneous conversion, where the reaction proceeds uniformly throughout the crystal. rsc.orgresearchgate.net The photochemical reaction kinetics for 9AcA were found to be close to first-order (exponential). rsc.org This contrasts with other derivatives like 9-cyanoanthracene (9CA) and 9-anthraldehyde (B167246) (9AA), which exhibit more pronounced cooperative effects and sigmoidal kinetic behavior. rsc.orgresearchgate.netescholarship.org The difference is attributed to the magnitude of molecular conformational and packing changes required for the reaction; when large changes are not necessary, as with 9-methylanthracene (B110197) and 9-acetylanthracene, the kinetics tend to be simpler and more homogeneous. rsc.org

Another study investigated the photoreduction of 9-acetylanthracene by stannane. kyoto-u.ac.jp It was found that the reaction occurs at the meso positions of the anthracene ring rather than at the carbonyl group. The activation energy for this reaction was determined to be 10.4 kcal/mole. kyoto-u.ac.jp

Thermodynamic Analysis: Specific thermodynamic parameters such as enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) for this compound are not published. To provide context, data for the parent compound, anthraquinone, and a related derivative, 2-ethyl-anthraquinone, are presented below. These values are fundamental for understanding the stability and energy changes during reactions involving the anthraquinone core. Bond dissociation enthalpy (BDE) is another key thermodynamic parameter, particularly relevant in evaluating the antioxidant potential of phenolic anthraquinones via hydrogen atom transfer mechanisms. mdpi.com

| Compound | Property | Value | Unit | Source |

| Anthraquinone | Melting Point | 286 | °C | nih.gov |

| Boiling Point | 377 | °C | nih.gov | |

| Heat of Fusion | 3.2552 x 10⁷ | J/kmol | nih.gov | |

| 2-Ethyl-anthraquinone | Enthalpy of Formation (gas, ΔfH°gas) | -111.02 | kJ/mol | chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) | 115.15 | kJ/mol | chemeo.com | |

| Enthalpy of Fusion (ΔfusH°) | 18.79 | kJ/mol | chemeo.com |

Table 2: Selected thermodynamic and physical properties for anthraquinone and 2-ethyl-anthraquinone.

Structure-Reactivity Relationships

The reactivity of anthraquinone derivatives is profoundly influenced by the nature and position of substituents on the aromatic core. While a dedicated structure-reactivity study for this compound is not available, general principles can be drawn from research on various substituted anthraquinones.

The electronic properties of substituents play a critical role. In the photoreduction of anthracene derivatives, electron-attracting substituents, such as the acetyl group, were found to increase the reaction rate, while electron-donating groups decreased it. kyoto-u.ac.jp Similarly, for arylethynyl-substituted 9,10-anthraquinones, the absorption maxima are linearly related to the Hammett constants of the substituents, demonstrating a direct link between the electronic character of the substituent and the photophysical properties of the molecule. acs.org

The position of substituents is also crucial. For instance, in the context of anticancer activity, the 1, 4, 5, and 8-positions of the anthraquinone-9,10-dione core are considered particularly significant. tandfonline.com The polarity of substituents is another key factor; stronger polarity has been correlated with more potent antibacterial effects in anthraquinone derivatives. nih.gov However, the rigid, planar structure of the anthraquinone core can lead to low water solubility, which may, in turn, reduce its biological activity. nih.gov

Computational studies, such as the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are used to correlate electronic structure with reactivity. tandfonline.com A low HOMO-LUMO energy gap can indicate a highly charged structure that may be responsible for enhanced cytotoxic activities in certain 1-substituted anthraquinone analogues. tandfonline.com These findings collectively indicate that the reactivity of the anthraquinone scaffold can be finely tuned by strategic placement of substituents with specific electronic and physical properties. plos.org

Advanced Applications of 2 Acetylanthracene 9,10 Dione and Its Functionalized Derivatives

Photocatalysis and Environmental Remediation

Anthraquinone (B42736) derivatives are recognized for their robust redox properties and their capacity to act as photocatalysts. ccspublishing.org.cnresearchgate.net These molecules can serve as redox-active electron transfer mediators and photochemically active organic photosensitizers, which is advantageous for overcoming common limitations of conventional semiconductor photocatalysts, such as inefficient light utilization and charge carrier separation. researchgate.net

Photocatalytic Degradation of Organic Pollutants

The application of anthraquinone derivatives in the photocatalytic degradation of organic pollutants represents a significant area of research. researchgate.netresearchgate.net These compounds can initiate the breakdown of a wide array of contaminants, including dyes, pesticides, and pharmaceutical products. researchgate.netnih.gov The fundamental mechanism involves the absorption of light by the anthraquinone derivative, promoting it to an excited state. nih.gov In this state, it can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents capable of degrading complex organic molecules into simpler, less harmful substances. ccspublishing.org.cnnih.gov

For instance, the photocatalytic activity of anthraquinones can be harnessed to treat wastewater. researchgate.net The efficiency of this process is influenced by the specific functional groups attached to the anthraquinone core. Derivatives with electron-withdrawing groups have shown enhanced catalytic activity in the aerobic C-H bond oxidation of alcohols and alkylbenzenes. nih.gov However, a challenge with some anthraquinone derivatives is their solubility in aqueous environments, which can be addressed by introducing substituents like sulfonate groups to create water-soluble photocatalysts. uni-regensburg.de The use of such modified anthraquinones in conjunction with visible light offers a green and sustainable approach to environmental remediation. sciencepublishinggroup.com

| Pollutant Type | Anthraquinone Derivative Role | Mechanism Highlights |

| Organic Dyes | Photocatalyst | Generation of ROS for dye molecule decomposition. ccspublishing.org.cnresearchgate.net |

| Pesticides | Photosensitizer | Facilitates degradation through light absorption and energy transfer. researchgate.netresearchgate.net |

| Phenolic Compounds | Redox Mediator | Promotes oxidation via electron transfer processes. researchgate.net |

| Pharmaceuticals | Photocatalyst | Breaks down complex drug molecules into simpler compounds. nih.gov |

Hydrogen Production and Water Splitting Mechanisms

Beyond pollutant degradation, functionalized anthraquinone derivatives are being explored for their potential in renewable energy, specifically in photocatalytic hydrogen production from water splitting. researchgate.netrsc.org This process typically involves a photocatalyst that absorbs light energy to generate electron-hole pairs, which then drive the reduction of protons to hydrogen gas and the oxidation of water to oxygen. mdpi.com

Anthraquinone derivatives can play a crucial role in this system. For example, anthraquinone-2,7-disulfonic acid has been utilized as an organic electron-coupled proton buffer in a hybrid electrolyzer, effectively decoupling the hydrogen and oxygen evolution reactions. rsc.org This approach not only allows for the production of high-purity hydrogen but also enhances operational safety by preventing the formation of explosive gas mixtures. rsc.org The mechanism involves a two-step process where the anthraquinone derivative acts as a redox mediator. rsc.org

The efficiency of hydrogen production can be limited by the high energy barrier of the anodic water oxidation. rsc.org Research is ongoing to develop more efficient and stable catalysts, with anthraquinone-based systems showing promise due to their tunable redox properties and stability. uni-regensburg.dersc.org

Chemosensors and Molecular Probes

The inherent spectroscopic and electrochemical properties of the 9,10-anthraquinone core make it an excellent platform for the development of chemosensors and molecular probes. researchgate.net Derivatives can be designed to signal the presence of specific ions or molecules through changes in their fluorescence or color. researchgate.netresearchgate.net

Fluorescence-Based Sensing for Cations and Anions

Functionalized anthraquinone derivatives have been successfully employed as fluorescent chemosensors for the detection of various cations and anions. uminho.ptrsc.orgresearchgate.net The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). nih.gov Upon binding with a target analyte, the electronic structure of the anthraquinone derivative is perturbed, leading to a measurable change in its fluorescence emission, such as quenching ("turn-off") or enhancement ("turn-on"). uminho.ptmdpi.com

For instance, quinizarin, a dihydroxyanthraquinone, has been shown to selectively detect acetate (B1210297) anions through a fluorescence quenching mechanism. mdpi.com The interaction with acetate leads to deprotonation of the hydroxyl groups, altering the electronic properties of the molecule and diminishing its fluorescence. mdpi.com Similarly, other derivatives have been designed to recognize specific metal ions like Cu²⁺ and Ni²⁺ in aqueous solutions. rsc.org The selectivity of these sensors can be tuned by modifying the receptor units attached to the anthraquinone core. researchgate.net

| Analyte | Sensor Type | Sensing Mechanism | Observable Change |

| Acetate (CH₃COO⁻) | Quinizarin | Fluorescence Quenching | Decrease in fluorescence intensity. mdpi.com |

| Fluoride (F⁻) | Anthraquinone-urea derivative | Hydrogen Bonding/Deprotonation | Color change and fluorescence quenching. koreascience.kr |

| Cyanide (CN⁻) | Naphthyl-imidazo-anthraquinone | Deprotonation | Color change and fluorescence enhancement. uminho.pt |

| Copper (Cu²⁺) | Aminoanthraquinone-based Schiff base | Coordination | Change in UV-vis absorption. rsc.org |

| Nickel (Ni²⁺) | Aminoanthraquinone-based Schiff base | Coordination | Change in UV-vis absorption. rsc.org |

Colorimetric Detection Systems

Colorimetric sensors offer the advantage of naked-eye detection, providing a simple and rapid method for identifying target analytes without the need for sophisticated instrumentation. uminho.ptnih.gov Anthraquinone derivatives are well-suited for creating colorimetric sensors due to the chromophoric nature of the anthraquinone core. researchgate.netkoreascience.kr

The binding of an analyte to a functionalized anthraquinone can induce a significant shift in its absorption spectrum, resulting in a visible color change. mdpi.com For example, certain aminoanthraquinone derivatives exhibit dramatic color changes in the presence of specific anions like maleate, allowing for the visual discrimination between isomers. researchgate.net Similarly, anthraquinone-based systems have been developed for the detection of metal ions such as Hg²⁺, where the interaction triggers a colorimetric response. rsc.org The development of paper-based analytical devices (PADs) incorporating these dyes further enhances their practical utility for on-site analysis. mdpi.com

Chemical Biology and Medicinal Chemistry (Mechanistic Focus)

The anthraquinone scaffold is a prominent feature in many biologically active compounds and serves as a valuable starting point for the development of new therapeutic agents and chemical probes to study biological systems. benthamdirect.comnih.gov The focus in this context is on understanding the molecular mechanisms through which these compounds exert their effects.

Anthraquinone derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. benthamdirect.comontosight.ai Their mechanism of action can be diverse. In cancer therapy, for example, some derivatives are believed to function by intercalating into DNA, inhibiting topoisomerase enzymes, or generating reactive oxygen species that induce cell death. benthamdirect.com

From a chemical biology perspective, functionalized anthraquinones are used as tools to probe biological pathways. For instance, they have been developed as inhibitors of specific enzymes, such as c-Met kinase, which is implicated in cancer. acs.org Mechanistic studies, often combining experimental and computational approaches, are crucial for understanding how these molecules interact with their biological targets. acs.orgnih.gov These studies can reveal key binding interactions and conformational changes, providing insights that guide the design of more potent and selective molecules. mdpi.com The development of such probes allows for the validation of new drug targets and the elucidation of complex biological processes. mdpi.com

DNA-Binding Interactions and Molecular Modeling

The planar aromatic structure of anthracene-9,10-dione derivatives makes them prime candidates for interaction with DNA. The primary mode of binding is typically intercalation, where the flat ring system inserts between the base pairs of the DNA double helix. This interaction is significantly influenced by the nature and positioning of side chains attached to the core.

Research on a series of 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones has shown that these derivatives effectively bind to DNA. nih.gov Experimental evaluations using thermal denaturation studies and the unwinding of closed-circular DNA confirmed their DNA-binding capabilities. nih.gov Molecular modeling of these compounds suggests a binding mechanism where the side chains are positioned in both the major and minor grooves of the DNA. nih.gov This distinct binding mode may contribute to cytotoxic properties that differ from other anthracene-9,10-dione-based agents. nih.gov

Similarly, studies on 1,8-bis-(2-diethylaminoethylamino)-anthracene-9,10-dione have corroborated an intercalative mode of binding through spectroscopic, thermal denaturation, and DNA unwinding techniques. nih.gov Computer graphics simulations of this derivative docking into a self-complementary d(CpG) dimer revealed that its entry into the intercalation site occurs via the major groove. nih.gov Further research has underscored that the specific positioning of substituents—such as at the 1,4 versus the 1,8 positions—is a critical factor that dictates the precise intercalative binding mode. nih.gov

Table 1: DNA-Binding Characteristics of Anthracene-9,10-dione Derivatives

| Compound Class | Evaluation Method | Key Findings | Reference |

|---|---|---|---|

| 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones | Thermal denaturation, DNA unwinding, Molecular modeling | Binds to DNA with side chains occupying both major and minor grooves. | nih.gov |

| 1,8-bis-(2-diethylaminoethylamino)-anthracene-9,10-dione | Spectroscopy, Thermal denaturation, ccc-DNA unwinding, Computer graphics | Confirmed intercalative binding mode; docking occurs via the major groove. | nih.gov |

| 1,4- and 1,8-disubstituted anthracene-9,10-diones | Molecular modeling | Substituent position on the ring system dictates the intercalative binding mode. | nih.gov |

Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase)

Derivatives of the anthracene-9,10-dione (anthraquinone) scaffold have been identified as potent inhibitors of monoamine oxidase (MAO) enzymes. MAOs are crucial enzymes in neuroscience as they metabolize monoamine neurotransmitters. nih.gov There are two primary isoforms, MAO-A and MAO-B, which are targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. wikipedia.org

Studies have shown that anthraquinone derivatives often exhibit selective inhibition of the MAO-A isoform. nih.govacs.org For instance, Purpurin, an anthraquinone derivative, is a potent, selective, and reversible inhibitor of MAO-A with an IC₅₀ value of 2.50 μM and a Kᵢ value of 0.422 μM. nih.gov Molecular docking simulations indicated that its binding affinity for MAO-A is higher than for MAO-B, with key hydrogen bonding interactions involving residues Ile 207 and Gly 443. nih.gov Other anthraquinones, such as Quinizarin and 1,2-diaminoanthraquinone, have also demonstrated significant inhibitory activity against MAO-A and MAO-B, respectively. nih.gov

A detailed investigation of anthraquinones isolated from Cassia obtusifolia seeds revealed that the nature, number, and position of functional groups on the anthracene-9,10-dione skeleton determine the inhibitory potency. acs.orgnih.gov The mode of inhibition can vary, with some compounds acting as competitive inhibitors while others exhibit a mixed-type or noncompetitive mechanism. acs.org For example, one derivative showed competitive inhibition of hMAO-A with a Kᵢc value of 0.5 μM, while another exhibited the most potent inhibition with a Kᵢc of 0.13 μM. acs.org

Table 2: Monoamine Oxidase (MAO) Inhibition by Anthracene-9,10-dione Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Purpurin | MAO-A | 2.50 µM | Competitive, Reversible (Kᵢ = 0.422 µM) | nih.gov |

| Alizarin (B75676) | MAO-A | 30.1 µM | Not specified | nih.gov |

| Quinizarin | MAO-A | 0.065 µM | Not specified | nih.gov |

| 1,2-Diaminoanthraquinone | MAO-B | 2.41 µM | Not specified | nih.gov |

| Emodin | MAO-B | 3.24 µM | Not specified | nih.gov |

| Anthraquinone Derivative 12 (from C. obtusifolia) | hMAO-A | 0.17 µM | Competitive (Kᵢc = 0.13 µM) | acs.orgnih.gov |

| Anthraquinone Derivative 9 (from C. obtusifolia) | hMAO-A | 2.47 µM | Competitive (Kᵢc = 0.5 µM) | acs.orgnih.gov |

Structure-Activity Relationship (SAR) for Biological Modulators

The biological activity of anthracene-9,10-dione derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific molecular features that enhance or diminish a compound's therapeutic effects.

For anticancer applications, the side chains on the anthraquinone ring are critical. In a series of 2,6-disubstituted derivatives, those with two methylene (B1212753) units separating the amide and terminal amine groups in the side chains demonstrated superior cytotoxic activity and enhanced DNA binding. nih.gov

In the context of enzyme inhibition, SAR analysis of anthraquinone derivatives as inhibitors of phosphoglycerate mutase 1 (PGAM1) revealed that a sulfonamide group was essential for maintaining high potency. mdpi.com For MAO inhibition, the size of the aromatic system and the nature of the side chain significantly influence activity. acs.org For example, replacing polar basic groups with more apolar aromatic or heteroaromatic moieties can enhance the ability to target Aβ fibrillation, another key factor in neurodegenerative diseases. acs.org

SAR studies on the antibacterial properties of anthraquinones have shown that increasing the polarity of the substituents on the core structure leads to more potent antibacterial effects. nih.gov Conversely, the rigid, planar nature of the anthraquinone core can reduce water solubility and, consequently, biological activity. nih.gov For antifouling applications against marine bacteria, specific structural features have been identified that lead to improved inhibition of biofilm growth at very low concentrations. researchgate.netfrontiersin.org

Table 3: Summary of Structure-Activity Relationships (SAR) for Anthracene-9,10-dione Derivatives

| Biological Activity | Key Structural Feature | Effect on Activity | Reference |

|---|---|---|---|

| Anticancer / Cytotoxicity | Side chain with two methylene links between amide and terminal amine | Superior activity and enhanced DNA binding. | nih.gov |

| Enzyme Inhibition (PGAM1) | Presence of a sulfonamide group | Essential for maintaining potency. | mdpi.com |

| Enzyme Inhibition (MAO-B) / Anti-Aβ Aggregation | Apolar aromatic/heteroaromatic side chains | Enhances inhibitory activity. | acs.org |

| Antibacterial | Increased polarity of substituents | More potent antibacterial effects. | nih.gov |

| Antifouling | Specific hydroxyl and alkyl substitutions | Improved inhibition of biofilm formation. | researchgate.netfrontiersin.org |

Conclusion and Future Research Perspectives

Summary of Key Findings and Advancements

Research into 2-Acetylanthracene-9,10-dione, a derivative of the anthraquinone (B42736) scaffold, has primarily been contextualized within the broader investigation of anthracene-9,10-diones as a class of compounds with significant biological and chemical properties. Key advancements have centered on its synthesis and its potential as a building block for more complex molecules, particularly those with therapeutic applications.

The synthesis of anthracene-9,10-dione derivatives has been a focal point of research. Methodologies often involve modifications of the parent anthraquinone structure. For instance, the synthesis of related 2,6-disubstituted anthracene-9,10-diones has been achieved by treating bis(omega-haloalkanamido) derivatives with specific secondary amines. nih.gov While direct synthesis routes for this compound are less commonly detailed in dedicated studies, it is recognized as a chemical intermediate. chemicalbook.com Its preparation can be linked to precursors like Anthraquinone-2-carboxylic acid. chemicalbook.com

A significant area of advancement for the parent class of anthracene-9,10-diones is their evaluation as potential anticancer agents. nih.gov Studies on various derivatives have revealed that these compounds can bind to DNA, a mechanism central to the activity of many established chemotherapy drugs. nih.gov The mode of binding is thought to involve the side chains of these molecules occupying both the major and minor grooves of the DNA helix, which may lead to cytotoxic properties distinct from other anthracene-9,10-dione-based cytotoxins. nih.gov Structure-activity relationship studies on related compounds have indicated that the nature and length of side chains can significantly influence both DNA binding affinity and cytotoxic activity. nih.gov

Furthermore, the acetyl group on the this compound molecule offers a reactive site for creating more complex structures, such as anthraquinone-chalcone hybrids. Research on these hybrids has shown promising and highly selective cytotoxic activities against various leukemia cell lines. researchgate.net These findings underscore the importance of the anthraquinone core as a scaffold for developing novel therapeutic agents.

Emerging Trends and Unexplored Research Avenues

The field of this compound research is witnessing a shift from fundamental characterization towards specialized applications, driven by the versatile nature of the anthraquinone core.

Emerging Trends:

Hybrid Molecule Synthesis: A prominent trend is the use of this compound and similar structures as platforms for designing hybrid molecules. By combining the anthraquinone moiety with other pharmacologically active scaffolds, such as chalcones, researchers are creating novel compounds with enhanced selectivity and potency against cancer cells. researchgate.net These hybrids are being investigated for their ability to induce apoptosis through various cellular pathways and to inhibit processes like metastasis and angiogenesis by downregulating matrix metalloproteinases (MMP2, MMP9) and Vascular Endothelial Growth Factor (VEGF). researchgate.net

Photophysical and Photochemical Applications: The inherent photophysical properties of the anthracene (B1667546) core are drawing attention. Anthracene derivatives are known for their fluorescence and are being explored as organic fluorophores. scbt.comresearchgate.net There is an emerging interest in how modifications, such as the addition of an acetyl group and dione (B5365651) functionalities, affect these properties. This could lead to applications in developing sensors, probes, or photosensitizers for photodynamic therapy.

Materials Science: The rigid, planar structure of the anthracene-9,10-dione system makes it a candidate for applications in materials science. Research into related polycyclic aromatic hydrocarbons suggests potential uses in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). acs.org The specific electronic properties of this compound remain an area of growing interest.

Unexplored Research Avenues:

Detailed Mechanistic Studies: While the general mechanisms for anthraquinone cytotoxicity often involve DNA intercalation, the specific molecular interactions and downstream signaling pathways initiated by this compound are not well understood. In-depth studies are needed to elucidate its precise mechanism of action, including its effects on specific enzymes like topoisomerases or its potential to generate reactive oxygen species.

Catalysis: The dione functionality and the acetyl group present potential coordination sites for metal ions. The synthesis and characterization of metal complexes involving this compound as a ligand is a largely unexplored area that could yield novel catalysts for organic synthesis.

Bioconjugation and Drug Delivery: The acetyl group provides a chemical handle for conjugation to biomolecules, such as proteins or antibodies, or for incorporation into drug delivery systems like nanoparticles. This could enable targeted delivery to specific tissues or cells, potentially increasing therapeutic efficacy while minimizing systemic toxicity.

Challenges and Opportunities in this compound Research

The advancement of research on this compound faces several challenges, which, if overcome, could present significant opportunities for scientific and therapeutic innovation.

Challenges:

Limited Focused Research: A primary challenge is the scarcity of studies dedicated exclusively to this compound. Much of the current knowledge is inferred from research on the broader class of anthraquinones or other closely related derivatives. nih.govresearchgate.net This lack of specific data hinders a precise understanding of its unique properties.

Synthetic Complexity: While synthetic routes exist, achieving regioselective functionalization of the anthracene core can be complex. Developing efficient, scalable, and cost-effective syntheses for this compound and its subsequent derivatives is crucial for enabling more extensive research and potential commercialization.

Biological Specificity and Off-Target Effects: A common challenge in the development of anthraquinone-based drugs is managing their specificity. Like many DNA-interacting agents, there is a risk of off-target effects and general cytotoxicity. Detailed biological profiling is required to understand its selectivity for cancer cells over healthy cells.

Opportunities:

Drug Discovery Scaffold: The proven anticancer potential of the anthracene-9,10-dione scaffold provides a major opportunity. nih.govresearchgate.net The 2-acetyl group serves as a key functional handle for medicinal chemists to perform structural modifications, creating libraries of new derivatives. This allows for the systematic optimization of biological activity, selectivity, and pharmacokinetic properties, potentially leading to the discovery of new drug candidates for various diseases.

Development of Targeted Therapies: The opportunity exists to use the acetyl group for covalent modification of specific biological targets or for conjugation to targeting moieties. This could transform a broadly cytotoxic scaffold into a precision therapeutic agent.